1-(4-Methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Description
This compound features a triazolo[4,3-b]pyridazine core substituted with a thiophen-2-yl group at position 6 and a sulfanyl ethanone moiety at position 2. The ethanone group is further substituted with a 4-methylpiperidinyl group. Such structural motifs are common in medicinal chemistry for targeting enzymes or receptors, particularly in antiproliferative or central nervous system (CNS)-related applications .
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS2/c1-12-6-8-21(9-7-12)16(23)11-25-17-19-18-15-5-4-13(20-22(15)17)14-3-2-10-24-14/h2-5,10,12H,6-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQXFQGIMMVNOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies highlighting its pharmacological effects.
The chemical structure of the compound can be described by the following properties:
| Property | Details |
|---|---|
| Chemical Formula | C₁₈H₂₆N₄O₃S₃ |
| Molecular Weight | 442.63 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Synthesis and Structure
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the piperidine ring and subsequent functionalization to introduce the thiophene and triazole moieties. The presence of these heterocyclic structures is crucial for its biological activity.
Anticancer Activity
Research indicates that compounds containing triazolo and thiophene structures exhibit significant anticancer properties. In particular:
- A study on similar triazolo derivatives showed potent antiproliferative activity against various cancer cell lines, including gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) with IC₅₀ values ranging from 0.008 to 0.012 μM .
The proposed mechanism for the anticancer activity includes:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Targeting Specific Pathways : The compound may interact with specific signaling pathways involved in cell proliferation and survival.
Study 1: Antiproliferative Activity
In a comparative study of various triazolo derivatives, the compound was evaluated alongside established chemotherapeutic agents. It demonstrated comparable efficacy in inhibiting cell growth and inducing apoptosis in cancer cell lines .
Study 2: SAR Analysis
A structure-activity relationship study highlighted that modifications in the thiophene and triazole rings significantly influenced the potency of these compounds. The introduction of electron-withdrawing groups enhanced activity, suggesting that electronic properties play a critical role in their biological effectiveness .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
The triazolo-pyridazine core is shared among several analogs, but substituent variations significantly influence properties:
Key Observations :
- Substituent Effects: The methylpiperidine group in the target compound may enhance lipophilicity compared to morpholine (logP ~1.5 vs.
Pharmacological and Physicochemical Properties
Antiproliferative Activity (Inferred from Analogs)
- MK45 : Exhibits moderate activity against cancer cell lines (IC50 ~5–10 µM), attributed to the trifluoromethylpyridinyl group enhancing target binding .
- Morpholine Analog () : Lower activity (IC50 >20 µM), possibly due to reduced hydrophobicity .
Solubility and Stability
- Piperidine vs. Piperazine : Piperidine’s reduced basicity (pKa ~10 vs. ~9 for piperazine) may decrease solubility in acidic media but improve metabolic stability .
- Thiophene vs. Pyrimidine : Thiophene’s lower polarity enhances membrane permeability compared to pyrimidine-containing analogs (e.g., ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
